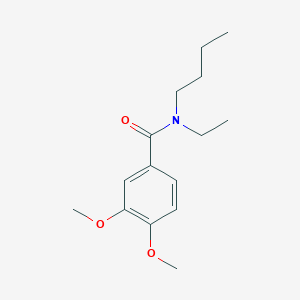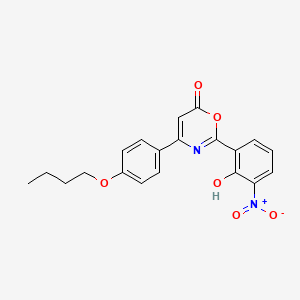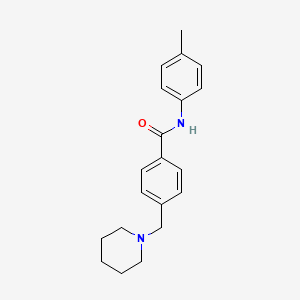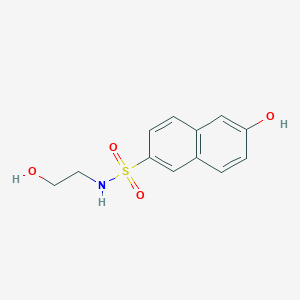![molecular formula C15H11ClFN5O B4699959 2-(2-chloro-6-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B4699959.png)
2-(2-chloro-6-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide
Übersicht
Beschreibung
2-(2-chloro-6-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide, also known as CFTR inhibitor-172, is a small molecule compound that has been widely studied for its potential therapeutic applications.
Wirkmechanismus
2-(2-chloro-6-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide inhibitor-172 works by binding to a specific site on the this compound protein, known as the inhibitor binding site. This binding prevents the this compound protein from opening and allowing chloride ions to pass through, which reduces the movement of salt and water in and out of cells. This results in the reduction of mucus production and improved lung function in CF patients.
Biochemical and Physiological Effects
This compound inhibitor-172 has been shown to be effective in reducing mucus production and improving lung function in CF patients. It has also been shown to be effective in reducing inflammation and preventing bacterial infections in the lungs. Additionally, this compound inhibitor-172 has been shown to have anti-cancer properties, as it can inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(2-chloro-6-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide inhibitor-172 is its specificity for the this compound protein, which makes it a promising therapeutic agent for CF patients. Additionally, this compound inhibitor-172 has been shown to have a relatively low toxicity profile, making it a safe and well-tolerated treatment option. However, one of the main limitations of this compound inhibitor-172 is its poor solubility, which can make it difficult to administer in clinical settings.
Zukünftige Richtungen
There are several future directions for research on 2-(2-chloro-6-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide inhibitor-172. One area of focus is the development of more effective formulations of the compound that can improve its solubility and bioavailability. Another area of focus is the identification of new therapeutic applications for this compound inhibitor-172, such as its potential use in treating other respiratory diseases or cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound inhibitor-172 and to identify potential drug interactions and side effects.
Wissenschaftliche Forschungsanwendungen
2-(2-chloro-6-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide inhibitor-172 has been extensively studied for its potential therapeutic applications in treating cystic fibrosis (CF). CF is a genetic disorder that affects the lungs, pancreas, and other organs, leading to the production of thick, sticky mucus that can clog airways and cause infections. This compound inhibitor-172 works by inhibiting the function of the cystic fibrosis transmembrane conductance regulator (this compound) protein, which is responsible for regulating the movement of salt and water in and out of cells. By inhibiting this compound, this compound inhibitor-172 can help to reduce the production of thick mucus and improve lung function in CF patients.
Eigenschaften
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN5O/c16-12-5-2-6-13(17)11(12)8-14(23)18-10-4-1-3-9(7-10)15-19-21-22-20-15/h1-7H,8H2,(H,18,23)(H,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIPBJDFJGTLIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC2=C(C=CC=C2Cl)F)C3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-butyl-8-(4-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4699882.png)

![3-({[5-methyl-4-phenyl-3-(propoxycarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4699892.png)
![ethyl 2-phenyl-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4699895.png)
![2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B4699897.png)
![ethyl 1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxylate](/img/structure/B4699898.png)
![2-(4-nitrophenyl)-2-oxoethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoate](/img/structure/B4699900.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide](/img/structure/B4699905.png)



![N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4699931.png)
![N-allyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B4699934.png)
![2-({5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B4699938.png)
